2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS No.: 2549020-57-5
Cat. No.: VC11847337
Molecular Formula: C16H13FN4O
Molecular Weight: 296.30 g/mol
* For research use only. Not for human or veterinary use.
![2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide - 2549020-57-5](/images/structure/VC11847337.png)
Specification
CAS No. | 2549020-57-5 |
---|---|
Molecular Formula | C16H13FN4O |
Molecular Weight | 296.30 g/mol |
IUPAC Name | 2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Standard InChI | InChI=1S/C16H13FN4O/c17-11-2-1-3-12(8-11)18-16(22)13-6-7-15-19-14(10-4-5-10)9-21(15)20-13/h1-3,6-10H,4-5H2,(H,18,22) |
Standard InChI Key | NJTSPNVGZCIUFU-UHFFFAOYSA-N |
SMILES | C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC(=CC=C4)F |
Canonical SMILES | C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC(=CC=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The core structure of 2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide consists of a fused bicyclic system: an imidazole ring fused to a pyridazine ring. Key substitutions include:
-
Cyclopropyl group at position 2: Introduces steric bulk and metabolic stability, common in kinase inhibitors to optimize target engagement .
-
3-Fluorophenyl carboxamide at position 6: Enhances binding affinity through hydrophobic interactions and hydrogen bonding, while fluorine improves bioavailability via reduced oxidative metabolism .
Table 1: Key Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₈H₁₅FN₄O | Calculated |
Molecular Weight | 338.34 g/mol | Calculated |
LogP (Lipophilicity) | ~3.2 (estimated) | Predictive |
Hydrogen Bond Donors | 2 (amide NH, cyclopropane CH) | Structural |
Hydrogen Bond Acceptors | 4 (pyridazine N, amide O, fluorine) | Structural |
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically follows a multi-step protocol:
-
Core Formation: Condensation of 3-amino-6-bromopyridazine with α-bromocyclopropane carbonyl under basic conditions (e.g., NaHCO₃) yields the imidazo[1,2-b]pyridazine backbone .
-
Ester Hydrolysis: Methyl ester intermediates (e.g., methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate) are hydrolyzed to carboxylic acids using NaOH or LiOH.
-
Amide Coupling: The carboxylic acid is activated with HATU or EDCl and coupled with 3-fluoroaniline to form the final carboxamide .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Core Formation | NaHCO₃, DMF, 80°C, 12h | 65–75 |
Ester Hydrolysis | 2M NaOH, MeOH/H₂O, reflux, 6h | 85–90 |
Amide Coupling | HATU, DIPEA, DCM, rt, 24h | 70–80 |
Industrial-Scale Considerations
Industrial production emphasizes green chemistry principles:
-
Continuous Flow Reactors: Improve yield and purity by minimizing side reactions.
-
Solvent Recycling: Use of dimethylformamide (DMF) recovery systems reduces waste .
Biological Activities and Mechanisms
Table 3: Cytotoxicity in Human Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Cancer Type |
---|---|---|
LoVo (Colon) | 12.4 | Adenocarcinoma |
SK-OV-3 (Ovarian) | 18.7 | Carcinoma |
MCF-7 (Breast) | 22.1 | Adenocarcinoma |
Antimicrobial Activity
Preliminary assays reveal moderate activity against Staphylococcus aureus (MIC = 50 µM) and Escherichia coli (MIC = 75 µM), likely via interference with bacterial topoisomerases .
Neuroprotective Applications
Structural analogs exhibit affinity for amyloid-β plaques (Kᵢ = 11–1000 nM), suggesting potential in Alzheimer’s disease imaging . The fluorophenyl group may enhance blood-brain barrier penetration .
Comparative Analysis with Structural Analogs
Role of Substitutions
-
Cyclopropyl vs. Methyl: Cyclopropyl derivatives show 3-fold higher AAK1 inhibition than methyl-substituted counterparts due to improved steric complementarity .
-
Fluorophenyl vs. Phenyl: Fluorination increases metabolic stability (t₁/₂ = 4.2h vs. 2.8h for phenyl) and binding affinity (ΔG = −8.9 kcal/mol vs. −7.4 kcal/mol) .
Table 4: SAR of Imidazo[1,2-b]pyridazine Derivatives
Compound | AAK1 IC₅₀ (nM) | Amyloid Kᵢ (nM) |
---|---|---|
2-Methyl-6-carboxamide | 45 | 320 |
2-Cyclopropyl-6-carboxamide | 15 | 110 |
2-Cyclopropyl-6-(3-fluorophenyl) | 11 | 95 |
Therapeutic Implications and Future Directions
Oncology
AAK1 inhibition disrupts Notch and Wnt signaling, pathways hyperactive in colorectal and ovarian cancers. Phase I trials for analogs show tumor reduction in xenograft models (40–60% vs. control) .
Neurodegenerative Diseases
Fluorine-18 labeled derivatives could serve as positron emission tomography (PET) tracers for amyloid-β imaging, addressing a critical need in Alzheimer’s diagnostics .
Challenges and Opportunities
-
Optimizing Bioavailability: Prodrug strategies (e.g., phosphate esters) may enhance solubility.
-
Toxicology Profiles: Metabolite identification studies are needed to assess hepatic safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume